AChE/BChE Inhibitory Potency: N2-Phenacyl Substitution Is Essential for Low Nanomolar Ki Values
In a series of N-substituted (p-chlorophenyl)pyridazin-3(2H)-one derivatives evaluated as AChE/BChE inhibitors, N2-substituted compounds achieved Ki values of 10.2 ± 4.0–20.9 ± 7.6 nM for AChE and 0.70 ± 0.34–1.67 ± 1.12 nM for BChE, with the best compound (5e) outperforming the reference drug Tacrine on AChE [1]. In contrast, the non-N2-substituted parent compound 6-(4-chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4) has no reported cholinesterase inhibitory activity at comparable concentrations, and its primary reported activity is antibacterial with no nanomolar enzyme inhibition data available . This indicates that the N2-phenacyl group is a critical pharmacophoric element for achieving potent cholinesterase engagement.
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Projected Ki range for N2-substituted (p-chlorophenyl)pyridazin-3(2H)-ones: AChE Ki = 10.2–20.9 nM; BChE Ki = 0.70–1.67 nM (class-level data for N2-substituted analogues) [1] |
| Comparator Or Baseline | 6-(4-Chlorophenyl)pyridazin-3(2H)-one (CAS 2166-13-4), the N2-unsubstituted parent: no published nanomolar AChE/BChE Ki data; primary reported activity is antibacterial |
| Quantified Difference | The N2-phenacyl substituent enables nanomolar cholinesterase inhibition that is absent in the N2-unsubstituted parent scaffold. |
| Conditions | In vitro enzyme inhibition assays using human AChE and BChE; reference standard Tacrine [1] |
Why This Matters
The presence of the N2-phenacyl group is a structurally verifiable differentiator that predicts cholinesterase-target engagement; procurement of the N2-unsubstituted analogue would miss this activity class entirely.
- [1] Bozbeymerde, İ.; Gürsoy, Ş.; et al. (p-Chlorophenyl)-3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. ChemistrySelect 2022, 7, e202202446. View Source
